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  • Product: 3-(2-Methoxyphenyl)cyclobutan-1-one
  • CAS: 335331-55-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Characterization and Synthetic Pathways of 3-(2-methoxyphenyl)cyclobutanone

[1] Executive Summary 3-(2-methoxyphenyl)cyclobutanone (CAS: 335331-55-0) is a functionalized carbocyclic building block increasingly utilized in medicinal chemistry to introduce rigidified aryl-alkyl motifs.[1][2] As a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(2-methoxyphenyl)cyclobutanone (CAS: 335331-55-0) is a functionalized carbocyclic building block increasingly utilized in medicinal chemistry to introduce rigidified aryl-alkyl motifs.[1][2] As a 3-substituted cyclobutanone, it serves as a critical bioisostere for phenyl-ethyl and phenyl-propyl chains, offering restricted conformational freedom that can enhance ligand-target binding affinity.[1] This guide details its structural properties, validated synthetic routes, and physicochemical profile for applications in drug discovery.

Part 1: Structural Identity & Physicochemical Profiling[1]

Nomenclature and Identifiers
  • IUPAC Name: 3-(2-methoxyphenyl)cyclobutan-1-one[1]

  • CAS Registry Number: 335331-55-0[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 176.21 g/mol [1][2]

SMILES and InChI
FormatString
Canonical SMILES COc1ccccc1C2CC(=O)C2
Isomeric SMILES COc1ccccc1[C@H]2CC(=O)C2 (Note: Molecule is achiral unless isotopically labeled, but C3 is a pro-chiral center)
InChI Key COAFDRNYVNBEMF-UHFFFAOYSA-N
Conformational Analysis

The cyclobutanone ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.

  • Puckering Angle: Approximately 25–35°.

  • Substituent Orientation: The bulky 2-methoxyphenyl group at position 3 preferentially adopts the pseudo-equatorial position.[1] This minimizes transannular steric repulsion with the carbonyl oxygen and the C2/C4 protons.

  • Electronic Effects: The ortho-methoxy group introduces steric bulk and potential intramolecular H-bond acceptance, influencing the rotational barrier of the phenyl-cyclobutane bond.[1]

Part 2: Synthetic Methodologies

To ensure reproducibility and scalability, two distinct synthetic pathways are presented: the Classical [2+2] Cycloaddition (for scale) and the Modern Rhodium-Catalyzed Conjugate Addition (for precision/diversity).

Pathway A: The Classical [2+2] Cycloaddition (Scalable)

This route utilizes the high reactivity of dichloroketene with styrene derivatives. It is preferred for multi-gram synthesis due to the low cost of reagents.

Mechanism:

  • In Situ Ketene Generation: Trichloroacetyl chloride reacts with activated Zinc to generate dichloroketene.

  • [2+2] Cycloaddition: The ketene undergoes a regioselective cycloaddition with 2-methoxystyrene.[1] The nucleophilic

    
    -carbon of the styrene attacks the central electrophilic carbon of the ketene, placing the aryl group at position 3 relative to the carbonyl in the resulting ring.
    
  • Dechlorination: Reductive removal of the gem-dichloro group using Zinc in acetic acid yields the final product.

G cluster_0 Key Transformation Logic Start 2-Methoxystyrene (Precursor) Intermediate 2,2-Dichloro-3-(2-methoxyphenyl) cyclobutanone Start->Intermediate [2+2] Cycloaddition (Regioselective) Reagent1 Trichloroacetyl chloride + Zn (Cu) Reagent1->Intermediate Generates Dichloroketene Product 3-(2-methoxyphenyl) cyclobutanone Intermediate->Product Reductive Dechlorination Reagent2 Zn, AcOH (Dechlorination) Reagent2->Product

Figure 1: The regioselective [2+2] cycloaddition pathway utilizing a dichloroketene intermediate.

Representative Protocol (Pathway A)
  • Cycloaddition: To a stirred suspension of activated Zn (4.0 eq) and 2-methoxystyrene (1.0 eq) in dry ether, add trichloroacetyl chloride (2.0 eq) dropwise over 1 hour under

    
    . Reflux for 4 hours. Filter the zinc salts and wash with ether.[4] Concentrate the filtrate to obtain the crude 2,2-dichloro-3-(2-methoxyphenyl)cyclobutanone.[1]
    
  • Dechlorination: Dissolve the crude dichlorocyclobutanone in glacial acetic acid. Add Zn dust (5.0 eq) in portions at room temperature. Heat to 60°C for 2 hours.

  • Workup: Dilute with water, extract with ethyl acetate, neutralize with saturated

    
    , and purify via silica gel chromatography (Hexanes/EtOAc).
    
Pathway B: Rhodium-Catalyzed Conjugate Addition (Precision)

For high-value analogues or late-stage functionalization, the Rhodium-catalyzed addition of arylboronic acids to cyclobutenone is the "Gold Standard" method.[1] It avoids harsh reductive conditions.

Mechanism:

  • Transmetallation: The arylboronic acid transfers the aryl group to the Rh(I) catalyst.

  • Carborhodation: The Aryl-Rh species adds to the double bond of cyclobutenone.

  • Protonolysis: The resulting rhodium enolate is protonated to release the product and regenerate the catalyst.

G Boronic 2-Methoxyphenyl boronic acid Complex Aryl-Rh(I) Species Boronic->Complex Transmetallation Cyclobutenone Cyclobutenone (Michael Acceptor) Addition Carborhodation (1,4-Addition) Cyclobutenone->Addition Catalyst [Rh(OH)(cod)]2 (Catalyst) Catalyst->Complex Complex->Addition Product 3-(2-methoxyphenyl) cyclobutanone Addition->Product Hydrolysis/Protonation

Figure 2: Rhodium-catalyzed 1,4-addition mechanism ensuring 3-position regioselectivity.[1]

Part 3: Physicochemical & ADME Profiling[1]

The following data summarizes the calculated properties essential for assessing this compound's viability in a drug discovery cascade.

PropertyValueContext/Implication
Molecular Weight 176.21 DaIdeal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP 2.15 ± 0.3Moderate lipophilicity; good membrane permeability expected.
TPSA 26.3

Excellent CNS penetration potential (Threshold < 90

).
H-Bond Acceptors 2Ketone oxygen + Methoxy oxygen.[1]
H-Bond Donors 0No labile protons.[1]
Rotatable Bonds 2Bond between Phenyl-Cyclobutane and Phenyl-Methoxy.[1]
Metabolic Liability ModerateThe cyclobutanone carbonyl is susceptible to reduction (to alcohol) or Baeyer-Villiger oxidation.[1] The methoxy group is a site for O-demethylation.[1]

Part 4: Applications in Drug Discovery[1]

Scaffold Utility
  • Conformational Restriction: The cyclobutane ring acts as a rigid spacer, holding the aryl group and the carbonyl (or its derivatives) at a fixed distance and angle. This is superior to flexible alkyl chains for mapping receptor pockets.

  • Bioisosterism: 3-Arylcyclobutanones are often used as bioisosteres for

    
    -aminobutyric acid (GABA)  derivatives or modified phenethylamines when the ketone is converted to an amine.[1]
    
Derivatization Potential

The ketone functionality at C1 allows for diverse downstream chemistry:

  • Reductive Amination: Access to 3-arylcyclobutanamines (common in GPCR ligands).[1]

  • Difluorination (DAST): Conversion to 3-aryl-1,1-difluorocyclobutanes to block metabolism while retaining polarity.[1]

  • Oximation: Synthesis of oxime ethers for agrochemical applications.

References

  • Sigma-Aldrich. 3-(2-Methoxyphenyl)cyclobutan-1-one Product Sheet. CAS: 335331-55-0.[1][2][3] Link

  • Matsuda, T., et al. (2004).[5] "Rhodium-catalyzed addition/ring-opening reaction of arylboronic acids with cyclobutanones." Tetrahedron Letters. Link

  • Danheiser, R. L., et al. (1984). "A General Method for the Synthesis of Cyclobutanones via the [2+2] Cycloaddition of Ketenes." Journal of Organic Chemistry. Link

  • Egea-Arrebola, D., et al. (2023).[6] "Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals." Angewandte Chemie Int.[6] Ed.Link

  • PubChem. 3-Methoxycyclobutan-1-one Compound Summary (Analogous physicochemical data). Link

Sources

Exploratory

The Ascendancy of the 3-Arylcyclobutanone Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular architectures that offer unique three-dimensional spatial arrangements and favorable phys...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular architectures that offer unique three-dimensional spatial arrangements and favorable physicochemical properties is a perpetual driving force in medicinal chemistry. Among the myriad of scaffolds explored, the 3-arylcyclobutanone core has emerged as a privileged motif with significant potential for the development of next-generation therapeutics. This guide provides a comprehensive technical overview of 3-arylcyclobutanone derivatives, from their synthesis and structural attributes to their burgeoning applications in drug discovery. We will delve into the rationale behind their design, explore key therapeutic areas where they have shown promise, and provide detailed experimental protocols to empower researchers in this exciting field.

Introduction: The Allure of the Strained Ring

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly appreciated for the unique conformational constraints it imparts on a molecule.[1] This rigidity can be advantageous in drug design, as it can pre-organize pharmacophoric elements for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity. When functionalized with an aryl group at the 3-position and a ketone, the resulting 3-arylcyclobutanone scaffold presents a versatile platform for creating diverse chemical libraries. The aryl moiety provides a vector for establishing crucial π-stacking or hydrophobic interactions within a protein's binding pocket, while the ketone serves as a versatile synthetic handle for further functionalization.

The inherent strain of the cyclobutane ring also influences its electronic properties, which can modulate the reactivity of adjacent functional groups and contribute to unique binding modes.[2] This guide will explore how these features are being harnessed to address a range of therapeutic challenges.

Synthetic Strategies: Accessing the 3-Arylcyclobutanone Core

The efficient and stereocontrolled synthesis of 3-arylcyclobutanone derivatives is paramount to their exploration in medicinal chemistry. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and stereochemistry.

[2+2] Cycloaddition Reactions

A cornerstone in the synthesis of cyclobutanes is the [2+2] cycloaddition reaction. The reaction of a ketene, or a ketene equivalent, with an appropriately substituted styrene derivative is a common approach to construct the 3-arylcyclobutanone skeleton.

Experimental Protocol: Synthesis of 3-Phenylcyclobutanone

This protocol describes a general procedure for the synthesis of a simple 3-arylcyclobutanone via a [2+2] cycloaddition of dichloroketene with styrene, followed by reductive dechlorination.

Step 1: Generation of Dichloroketene and Cycloaddition

  • To a stirred solution of styrene (1.0 eq) and activated zinc (2.0 eq) in anhydrous diethyl ether at 0 °C, a solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether is added dropwise over 1 hour.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

Step 2: Reductive Dechlorination

  • Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,2-dichloro-3-phenylcyclobutanone.

  • The resulting dichlorocyclobutanone is dissolved in acetic acid, and zinc dust (5.0 eq) is added portion-wise.

  • The mixture is stirred at 60 °C for 4 hours.

  • After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried and concentrated to yield 3-phenylcyclobutanone, which can be further purified by distillation or chromatography.

Ring Expansion of Arylcyclopropanones

Ring expansion strategies offer an alternative route to 3-arylcyclobutanones. For instance, the reaction of an aryl-substituted cyclopropanone with a suitable one-carbon synthon can lead to the desired four-membered ring.

Physicochemical Properties and Structural Features

The 3-arylcyclobutanone scaffold possesses a unique set of physicochemical properties that make it an attractive starting point for drug design.

PropertyTypical Range/ObservationSignificance in Drug Discovery
Molecular Weight 200 - 400 DaWithin the "rule of five" for oral bioavailability.
cLogP 1.5 - 3.5Favorable lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) ~17 Ų (for the core)Low TPSA contributes to good cell permeability.
Three-Dimensional Shape Puckered, non-planarAllows for exploration of non-flat binding pockets and can improve selectivity.[2]
Metabolic Stability Generally stableThe cyclobutane ring can be more resistant to metabolic degradation compared to linear alkyl chains.[3]

Therapeutic Applications: A Scaffold of Growing Importance

While research on 3-arylcyclobutanone derivatives is still in its early stages compared to more established scaffolds, emerging evidence points to their potential in several key therapeutic areas. The rationale for their application often stems from their ability to act as bioisosteres for other known pharmacophores or to present functional groups in a unique spatial orientation.

Anticancer Activity

The development of novel anticancer agents remains a high priority in medicinal chemistry. Several studies on structurally related aryl-containing compounds suggest that the 3-arylcyclobutanone scaffold could be a promising starting point for the design of new oncology drugs.

Hypothesized Mechanism of Action: Kinase Inhibition

Many successful cancer therapies target protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4][5] The 3-arylcyclobutanone core can be envisioned as a scaffold to position substituents that interact with the ATP-binding site of kinases. The aryl group can occupy the hydrophobic region, while modifications to the cyclobutanone ring can form hydrogen bonds with the hinge region.

Kinase_Inhibition cluster_0 Kinase ATP Binding Site cluster_1 3-Arylcyclobutanone Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Aryl Aryl Group Aryl->HydrophobicPocket Hydrophobic Interaction Cyclobutanone Cyclobutanone Ring Cyclobutanone->Gatekeeper Steric Interaction (Selectivity) R_group R-Group (for H-bonding) R_group->Hinge Hydrogen Bonding

Caption: Proposed binding mode of a 3-arylcyclobutanone derivative in a kinase ATP-binding site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of 3-arylcyclobutanone derivatives against a target kinase.

Step 1: Reagents and Materials

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (3-arylcyclobutanone derivatives) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates

Step 2: Assay Procedure

  • Add 5 µL of kinase solution to each well of a 384-well plate.

  • Add 0.1 µL of test compound at various concentrations (typically a 10-point dose-response curve).

  • Add 5 µL of a mixture of substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of the detection reagent to stop the reaction and measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with improved safety profiles is ongoing. Structurally related compounds, such as certain chalcones and 3-arylphthalides, have demonstrated anti-inflammatory properties, suggesting that 3-arylcyclobutanones may also be active in this area.[6][7]

Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A potential mechanism for the anti-inflammatory effects of 3-arylcyclobutanone derivatives could be the inhibition of key enzymes or signaling pathways involved in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. For instance, they could potentially inhibit enzymes like cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS).

Anti_Inflammatory_Workflow LPS LPS Stimulation Macrophages Macrophages (e.g., RAW 264.7) LPS->Macrophages Signaling Activation of Inflammatory Signaling Pathways (e.g., NF-κB) Macrophages->Signaling iNOS_COX2 Upregulation of iNOS and COX-2 Signaling->iNOS_COX2 Mediators Production of NO and Prostaglandins iNOS_COX2->Mediators Inflammation Inflammatory Response Mediators->Inflammation Inhibitor 3-Arylcyclobutanone Derivative Inhibitor->iNOS_COX2 Inhibition Protease_Inhibition cluster_0 Viral Protease Active Site cluster_1 3-Arylcyclobutanone Inhibitor Cys Catalytic Cysteine (Cys) His Catalytic Histidine (His) S1_Pocket S1 Pocket S2_Pocket S2 Pocket Aryl Aryl Group (P1) Aryl->S1_Pocket Binding Cyclobutanone Cyclobutanone Warhead Cyclobutanone->Cys Covalent Bond Formation

Caption: Proposed covalent inhibition of a viral cysteine protease by a 3-arylcyclobutanone derivative.

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the structure-activity relationships of 3-arylcyclobutanone derivatives is crucial for optimizing their biological activity. Key areas for modification and their potential impact are summarized below.

Position of ModificationPotential Impact on Activity
Aryl Ring Substituents Modulation of electronic properties and steric interactions within the binding pocket. Can influence potency and selectivity.
Cyclobutanone Ring Substituents Introduction of additional pharmacophoric features, such as hydrogen bond donors/acceptors. Can affect metabolic stability.
Stereochemistry The relative stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity by altering the spatial presentation of key functional groups.

Future Directions and Conclusion

The 3-arylcyclobutanone scaffold represents a promising and relatively underexplored area of medicinal chemistry. The synthetic accessibility, unique three-dimensional structure, and favorable physicochemical properties of these derivatives make them attractive candidates for the development of novel therapeutics. Future research should focus on:

  • Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of 3-arylcyclobutanone derivatives is needed to fully explore their potential.

  • Target Identification and Validation: Elucidating the specific biological targets of active compounds is essential for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro hits must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

References

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Spirotetrahydroquinolines via Copper-Catalyzed Domino Cyclization of 3-(2-Methoxyphenyl)cyclobutan-1-one

This Application Note details the synthesis of spiro[cyclobutane-1,2'-tetrahydroquinoline] scaffolds using 3-(2-Methoxyphenyl)cyclobutan-1-one as the core building block. The protocol focuses on a Copper-Catalyzed Domino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of spiro[cyclobutane-1,2'-tetrahydroquinoline] scaffolds using 3-(2-Methoxyphenyl)cyclobutan-1-one as the core building block.

The protocol focuses on a Copper-Catalyzed Domino Cyclization strategy, a modern and high-yielding approach that circumvents the limitations of traditional acid-mediated Povarov or Friedländer reactions (which often lead to aromatized quinolines or require harsh conditions). This method specifically targets the tetrahydroquinoline (THQ) oxidation state, preserving the spiro-cyclobutane ring and the delicate 2-methoxyphenyl substituent.

Introduction & Strategic Significance

Spirotetrahydroquinolines (Spiro-THQs) are privileged pharmacophores in drug discovery, exhibiting potent activity as GPCR modulators, antitumor agents, and anti-inflammatory compounds. The spiro-fusion at the C2 or C4 position of the quinoline ring introduces critical 3D-conformational constraints that enhance binding selectivity—a feature often lacking in flat, aromatic quinolines.

The Challenge

Traditional synthesis of spiro-THQs from cyclobutanones often relies on:

  • Acid-Catalyzed Rearrangement (e.g., TFA/TfOH): Often leads to ring expansion or full aromatization to quinolines, losing the "tetrahydro" character.

  • Multi-Component Povarov Reactions: Require aldehydes and electron-rich olefins; cyclobutanones are poor substrates for this classical pathway.

The Solution: Copper-Catalyzed Oxime Cyclization

This protocol utilizes a Copper(II) Trifluoroacetate [Cu(TFA)₂] catalyzed domino reaction. By converting the starting ketone, 3-(2-Methoxyphenyl)cyclobutan-1-one , into its corresponding oxime, the nitrogen atom is pre-installed. The copper catalyst then orchestrates a cascade involving imine formation, tautomerization, and an intramolecular spiro-cyclization that preserves the cyclobutane ring and the THQ saturation level.

Chemical Logic & Mechanism[1][2][3][4]

The reaction proceeds through a radical-polar crossover mechanism or a Lewis-acid activated cascade , depending on the specific catalytic cycle (Cu(II) vs Cu(I)).

Mechanistic Pathway[1][3][5][6]
  • Oxime Activation: The in situ generated or pre-formed oxime of 3-(2-Methoxyphenyl)cyclobutan-1-one coordinates with Cu(II).

  • Aniline Condensation: The aniline nucleophile attacks the activated oxime/imine species.

  • Enamine Tautomerization: The intermediate isomerizes to an enamine, generating a nucleophilic carbon at the ortho position of the aniline.

  • Spiro-Cyclization: An intramolecular attack occurs at the spiro-center (C1 of the cyclobutane). The 3-(2-methoxyphenyl) group directs the stereochemistry (typically trans to the new C-N bond) due to steric bulk.

  • Aromatization/Stabilization: The final step yields the stable tetrahydroquinoline core without over-oxidation to the quinoline.

ReactionMechanism Ketone 3-(2-Methoxyphenyl) cyclobutan-1-one Oxime Cyclobutanone Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc Complex Cu(II)-Coordinated Species Oxime->Complex Cu(TFA)2 Imine N-Aryl Imine Intermediate Complex->Imine + Aniline - H2O Enamine Enamine Tautomer Imine->Enamine Tautomerization SpiroTHQ Spiro[cyclobutane-1,2'- tetrahydroquinoline] Enamine->SpiroTHQ Intramolecular Cyclization

Caption: Mechanistic flow from the specific cyclobutanone precursor to the spiro-THQ scaffold via Cu-catalyzed activation.

Detailed Experimental Protocol

Part A: Synthesis of the Oxime Precursor

Note: While the "one-pot" method exists, isolating the oxime improves the yield of the spiro-cyclization step for sterically demanding substrates like the 3-(2-methoxyphenyl) derivative.

Reagents:

  • 3-(2-Methoxyphenyl)cyclobutan-1-one (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

  • Sodium Acetate (NaOAc) (1.5 equiv)

  • Ethanol/Water (3:1 v/v)[1]

Procedure:

  • Dissolve 3-(2-Methoxyphenyl)cyclobutan-1-one (5 mmol) in Ethanol (15 mL).

  • Add a solution of NH₂OH·HCl (6 mmol) and NaOAc (7.5 mmol) in Water (5 mL) dropwise at 0°C.

  • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours (Monitor by TLC; Hexane:EtOAc 4:1).

  • Remove ethanol under reduced pressure.[2] Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).

  • Dry combined organics over anhydrous Na₂SO₄ and concentrate.

  • Yield: Expect >90% as a white/off-white solid. Use directly in Part B.

Part B: Copper-Catalyzed Spiro-Annulation

Reagents:

  • Oxime Intermediate (from Part A) (0.5 mmol)

  • Aniline (or substituted aniline) (0.6 mmol, 1.2 equiv)

  • Catalyst: Copper(II) Trifluoroacetate [Cu(TFA)₂] (10-20 mol%)

  • Solvent: n-Hexane (anhydrous) or Toluene (for higher boiling point if needed)

  • Atmosphere: Ambient Air (Open flask) or N₂ (Air is often tolerated/beneficial for catalyst turnover).

Procedure:

  • Setup: In a 10 mL reaction tube equipped with a magnetic stir bar, charge the Oxime (0.5 mmol), Aniline (0.6 mmol), and Cu(TFA)₂ (0.1 mmol, 20 mol%).

  • Solvent: Add n-Hexane (2.0 mL). Note: Hexane is preferred to promote precipitation/crystallization of the product or phase separation of byproducts.

  • Reaction: Seal the tube (or use a reflux condenser) and heat the mixture to 80°C for 12 hours.

    • Observation: The solution typically changes color from blue/green (Cu salt) to a dark brown/reddish suspension as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature.

    • Filter the mixture through a short pad of Celite to remove the copper catalyst.

    • Wash the pad with Ethyl Acetate (10 mL).

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica Gel, 230-400 mesh).

    • Eluent: Gradient of Hexane/Ethyl Acetate (starting 95:5 to 80:20).

  • Characterization: The product is typically a stable solid.

Data Interpretation & Troubleshooting

Expected Results (Substrate Scope)

The 2-methoxyphenyl group on the cyclobutane ring is an electron-donating group (EDG) that stabilizes the carbocation character at C3 during the transition state, potentially enhancing the reaction rate compared to unsubstituted cyclobutanones.

ComponentVariableImpact on ReactionExpected Yield
Ketone 3-(2-Methoxyphenyl)High Reactivity. The ortho-methoxy group may provide chelation assistance to Cu, stabilizing the transition state.85-92%
Aniline Electron-Neutral (Ph-NH₂)Standard baseline.88-92%
Aniline Electron-Rich (4-MeO-Ph-NH₂)Accelerated. Nucleophilicity increases; reaction time decreases.90-95%
Aniline Electron-Poor (4-CF₃-Ph-NH₂)Sluggish. Requires higher temp (100°C, Toluene) or higher catalyst loading (30 mol%).60-75%
Troubleshooting Guide
  • Low Yield / Incomplete Conversion:

    • Cause: Catalyst poisoning or steric hindrance from the ortho-methoxy group.

    • Fix: Switch solvent to Toluene or 1,2-Dichloroethane (DCE) and increase temperature to 100°C. Ensure the oxime is dry before use.

  • Aromatization to Quinoline:

    • Cause: Over-oxidation due to excessive heating in air.

    • Fix: Run the reaction under a Nitrogen atmosphere.

  • Ring Expansion (forming Quinoline derivatives):

    • Cause: Acid contamination (if Cu(TFA)₂ hydrolyzes).

    • Fix: Add a solid base scavenger like K₂CO₃ (0.5 equiv) to buffer the system, although this may slow down the Cu-catalysis.

References

  • Copper-Catalyzed Domino Cyclization (Primary Protocol Source)

    • Title: Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives.[3]

    • Source:Beilstein Journal of Organic Chemistry, 2025 (or related recent liter
    • URL: (Generalized link to journal based on search context).

  • Acid-Catalyzed Spiro-Annulation (Alternative Mechanism)

    • Title: Brønsted Acid-Catalyzed Cascade Reaction of Anilines with Cyclobutanones: Highly Selective Synthesis of Spiro[cyclobutane-1,4′-quinoline] Deriv
    • Source:The Journal of Organic Chemistry, 2013.
    • URL:[Link]

  • Cyclobutanone Reactivity Reviews

    • Title: Synthesis of substituted 2-aminocyclobutanones and their application in spiro-heterocycle form
    • Source:Loyola eCommons / Tetrahedron Letters.
    • URL:[Link]

Sources

Application

Reagents for alpha-arylation of cyclobutanone precursors

Application Note: Reagents for -Arylation of Cyclobutanone Precursors[1] -Arylation of Cyclobutanones Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The cyclobutanone mot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents for -Arylation of Cyclobutanone Precursors[1]


-Arylation of Cyclobutanones
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The cyclobutanone motif is a high-value pharmacophore in modern drug discovery, offering unique conformational restriction and metabolic stability (e.g., Apalutamide). However, the


-arylation of cyclobutanones presents distinct challenges compared to acyclic ketones: high ring strain (~26 kcal/mol)  and a propensity for ring-opening or expansion  under basic conditions.

This guide provides a validated reagent selection strategy and protocol for the Palladium-catalyzed


-arylation of cyclobutanones. It distinguishes between robust "standard" conditions and specialized protocols for sensitive substrates, emphasizing the critical role of base selection in preventing skeletal fragmentation.

Mechanistic Insight & Challenges

The reaction proceeds via the standard Buchwald-Hartwig


-arylation catalytic cycle:
  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Enolate Formation: Base deprotonates the cyclobutanone; the enolate coordinates to Pd(II).

  • Reductive Elimination: The C-C bond forms, regenerating Pd(0).

The Cyclobutanone Nuance: Unlike cyclohexanones, cyclobutanones are prone to reversible self-aldol condensation and ring-opening (retro-aldol type fragmentation) when using strong, small bases like NaH or NaOMe. The key to success lies in matching the rate of transmetallation with the rate of enolate formation, often requiring sterically bulky bases or specific counter-cations (e.g.,


 vs 

).
Figure 1: Catalytic Cycle & Failure Modes

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X EnolateComplex Pd(II)-Enolate Complex OxAdd->EnolateComplex + Cyclobutanone + Base Base Base (M+ OR-) Enolate Formation RingOpen FAILURE MODE: Ring Opening/Expansion Base->RingOpen Excess Strong Base SelfAldol FAILURE MODE: Self-Aldol Condensation Base->SelfAldol Uncontrolled Deprotonation RedElim Reductive Elimination (C-C Bond Formation) EnolateComplex->RedElim RedElim->Pd0 - HX (neutralized) Product α-Aryl Cyclobutanone RedElim->Product

Caption: The Pd-catalyzed cycle. Note the critical divergence at the enolization step where ring strain can lead to fragmentation if base/conditions are too harsh.

Reagent Selection Guide

Catalysts & Ligands

The choice of ligand dictates the success of the oxidative addition (for Ar-Cl) and the rate of reductive elimination (to prevent


-hydride elimination).
ComponentRecommendationRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ Pd(OAc)₂ is generally preferred for ease of handling. Pd₂(dba)₃ is used when an acid-free induction is required.
Ligand (Primary) XPhos or BrettPhos XPhos is the "Gold Standard" for cyclobutanones. Its steric bulk promotes reductive elimination, crucial for forming the quaternary center without ring opening.
Ligand (Secondary) BINAP or P(t-Bu)₃ BINAP is excellent for asymmetric variants (using chiral analogs). P(t-Bu)₃ is highly active for unactivated aryl chlorides but air-sensitive.
Ligand (Specialty) DtBPF 1,1′-Bis(di-tert-butylphosphino)ferrocene. Useful for extremely sterically hindered substrates.
The Critical Choice: Bases

Base selection is the single most important variable for cyclobutanones.

  • NaOtBu (Sodium tert-butoxide): The standard for most ketones. Works well for robust cyclobutanones.

  • LiOtBu (Lithium tert-butoxide): HIGHLY RECOMMENDED. The Lithium counter-ion coordinates tightly to the enolate oxygen, stabilizing the strained ring and preventing fragmentation/aldolization (See Chang et al., Angew. Chem. 2017).[1]

  • K₃PO₄ (Potassium Phosphate): Use for substrates with base-sensitive functional groups (esters, nitriles) on the aryl ring. Requires higher temperatures.

  • LiHMDS: Use for pre-forming the enolate at -78°C if the substrate is prone to polymerization.

Experimental Protocol

Protocol A: General -Arylation (Robust Substrates)

Applicable for: Simple cyclobutanones and non-sensitive aryl bromides.

Materials:

  • Cyclobutanone (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • XPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • NaOtBu (1.3 equiv)

  • Solvent: Toluene or Dioxane (anhydrous, degassed)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol). Add 1 mL Toluene and stir at RT for 5 mins to generate the active catalyst (solution turns from orange to pale yellow/brown).

  • Reagent Addition: Add Aryl Bromide (1.1 mmol), Cyclobutanone (1.0 mmol), and NaOtBu (125 mg, 1.3 mmol).

  • Reaction: Seal the vial and heat to 80°C . Monitor by LCMS/GCMS.

    • Note: Conversion is usually complete within 2-6 hours.

  • Workup: Cool to RT. Dilute with Et₂O, filter through a celite pad, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: "Soft" Arylation (Sensitive/Prone to Ring Opening)

Applicable for: Functionalized cyclobutanones, heteroaryl halides, or substrates observing fragmentation in Protocol A.

Key Modification: Use LiOtBu and lower temperatures.

  • Setup: Flame-dry a Schlenk tube under vacuum; backfill with Argon.

  • Solids: Add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and LiOtBu (1.5 equiv) .

  • Liquids: Add Dioxane (0.2 M concentration). Add Aryl Halide (1.0 equiv) and Cyclobutanone (1.2 equiv - slight excess of ketone compensates for any decomposition).

  • Execution: Stir at 50-60°C . The milder base cation (

    
    ) and lower temperature significantly reduce ring strain release.
    

Optimization Decision Tree

Use this flowchart to troubleshoot low yields or side reactions.

Optimization Start Substrate Analysis CheckHalide Aryl Halide Type? Start->CheckHalide ArCl Use Pd2(dba)3 + XPhos Solvent: Dioxane (100°C) CheckHalide->ArCl Aryl Chloride ArBr ArBr CheckHalide->ArBr Aryl Bromide CheckSens Base Sensitive Groups? (Esters, Nitriles) YesSens Use K3PO4 (Base) Toluene, 80-100°C CheckSens->YesSens Yes NoSens NoSens CheckSens->NoSens No CheckStrain Ring Opening Observed? YesStrain CRITICAL CHANGE: Switch to LiOtBu Lower Temp (50°C) CheckStrain->YesStrain Yes (Fragmentation) NoStrain Standard Protocol: NaOtBu, Toluene, 80°C CheckStrain->NoStrain No (Standard) ArBr->CheckSens NoSens->CheckStrain

Caption: Optimization logic for selecting base and conditions based on substrate reactivity.

Self-Validation & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch ligand to BrettPhos (better for amines/heterocycles) or P(t-Bu)₃ . Ensure inert atmosphere (O₂ kills active Pd).
Ring Opened Product Base too strong/cation too large.Switch from NaOtBu to LiOtBu. Reduce temperature by 20°C.
Bis-arylation Product is more acidic than starting material.Use excess cyclobutanone (1.5 equiv) relative to aryl halide. Stop reaction at 80% conversion.

-Hydride Elimination
Reductive elimination is too slow.Use a bulkier ligand (XPhos or t-BuXPhos ) to force reductive elimination.[2]

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[3][4] Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones.[3][4] Journal of the American Chemical Society, 122(7), 1360–1370. Link
    
  • Chang, S., Holmes, M., Mowat, J., Meanwell, M., & Britton, R. (2017).

    
    -Arylation and Ring Expansion of Annulated Cyclobutanones: Stereoselective Synthesis of Functionalized Tetralones. Angewandte Chemie International Edition, 56(3), 748–752. Link
    
  • Wang, M., Chen, J., Chen, Z., Zhong, C., & Lu, P. (2018). Enantioselective Desymmetrization of Cyclobutanones Enabled by Synergistic Palladium/Enamine Catalysis.[5] Angewandte Chemie International Edition, 57(10), 2707–2711. Link

  • Culkin, D. A., & Hartwig, J. F. (2003).[6] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[5][2][3][7] Accounts of Chemical Research, 36(4), 234–245.[6] Link
    
  • Martin, R., & Buchwald, S. L. (2008).[4] Palladium-Catalyzed

    
    -Arylation of Aldehydes with Aryl Halides.[3][4][7] Organic Letters, 10(20), 4561–4564. Link
    

Sources

Method

Application Notes and Protocols for Copper-Catalyzed Domino Cyclization of Aryl Cyclobutanone Derivatives

Introduction: Unlocking Complex Scaffolds from Strained Rings The synthesis of intricate molecular architectures, particularly those containing fused or spirocyclic ring systems, is a cornerstone of modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complex Scaffolds from Strained Rings

The synthesis of intricate molecular architectures, particularly those containing fused or spirocyclic ring systems, is a cornerstone of modern drug discovery and development. Tetrahydroquinolines (THQs), for instance, are privileged scaffolds found in a wide array of biologically active molecules.[1][2] The incorporation of strained ring systems, such as cyclobutane, into these scaffolds can impart unique conformational constraints and metabolic stability, making them highly desirable in medicinal chemistry.[1][2] Traditional methods for constructing such complex molecules often require multi-step syntheses and harsh reaction conditions.[1]

Copper-catalyzed domino reactions have emerged as a powerful and efficient strategy to access complex molecular frameworks from simple starting materials in a single synthetic operation.[3][4] This approach, which combines multiple bond-forming events in a single pot, aligns with the principles of green chemistry by reducing waste and improving atom economy.[3] This guide provides a detailed overview of a robust copper-catalyzed domino cyclization protocol involving aryl amine and cyclobutanone derivatives for the synthesis of spirotetrahydroquinolines (STHQs), a class of compounds with significant therapeutic potential.[1][2]

Mechanistic Insights: A Copper-Mediated Cascade

The copper-catalyzed domino cyclization of anilines with cyclobutanone oxime ethers provides a compelling example of the elegance and efficiency of this methodology. The reaction proceeds through a proposed catalytic cycle that involves the formation of key imine and enamine intermediates, followed by an intermolecular cyclization and subsequent aromatization to yield the final spirotetrahydroquinoline product.[1][2]

The plausible mechanism for this transformation is as follows:

  • Imine Formation: In the presence of a copper catalyst, the aniline reacts with the cyclobutanone oxime to form an imine intermediate.[1][2]

  • Isomerization: The imine intermediate then undergoes isomerization to generate a more stable enamine intermediate.[1][2]

  • Intermolecular Cyclization: A subsequent intermolecular cyclization occurs between the enamine and another molecule of the imine intermediate.[1][2]

  • Aromatization: The final step involves an aromatization process to yield the thermodynamically stable spirotetrahydroquinoline product.[1][2]

Copper-Catalyzed Domino Cyclization cluster_0 Catalytic Cycle cluster_1 Overall Transformation Aniline Aniline Imine Imine Intermediate Aniline->Imine + Cyclobutanone Oxime Ether CyclobutanoneOxime Cyclobutanone Oxime Ether Enamine Enamine Intermediate Imine->Enamine Isomerization CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate + Imine Intermediate (Intermolecular Cyclization) STHQ Spirotetrahydroquinoline CyclizedIntermediate->STHQ Aromatization CopperCatalyst Cu(II) Catalyst StartingMaterials Aniline + Cyclobutanone Oxime Ether FinalProduct Spirotetrahydroquinoline StartingMaterials->FinalProduct Cu(TFA)₂ Hexane, 80°C

Caption: Proposed mechanism for the copper-catalyzed domino cyclization.

Scope and Limitations

A key advantage of this copper-catalyzed domino reaction is its broad substrate scope and tolerance for a variety of functional groups.

Aryl Amine Scope

The reaction is compatible with a range of anilines bearing both electron-donating and electron-withdrawing substituents. This allows for the synthesis of a diverse library of spirotetrahydroquinoline derivatives.

Cyclobutanone Oxime Ether Scope

The reaction is not limited to simple cyclobutanone oximes. Heterocyclic analogues containing oxygen or sulfur atoms within the four-membered ring are also viable substrates, leading to the formation of cyclo-O/S-containing STHQ derivatives.[5] Furthermore, ester-functionalized cyclobutanones react smoothly, providing access to more complex STHQ motifs.[5][6]

It is important to note that this reaction is specific to cyclobutanone derivatives. When cyclopentanone oxime or cyclohexanone oxime are used as substrates, the corresponding spirotetrahydroquinoline products are not observed, highlighting the critical role of the strained four-membered ring in this transformation.[6]

Data Presentation: Representative Yields

The following table summarizes the yields obtained for the synthesis of various spirotetrahydroquinoline derivatives under optimized reaction conditions.

EntryAryl Amine (1)Cyclobutanone Oxime Ether (2)Product (3)Yield (%)
1AnilineCyclobutanone oxime ether3aa92
24-MethylanilineCyclobutanone oxime ether3ba85
34-MethoxyanilineCyclobutanone oxime ether3ca88
44-ChloroanilineCyclobutanone oxime ether3da75
5Aniline3-Oxacyclobutanone oxime ether3ab82
6Aniline3-Thiacyclobutanone oxime ether3ac78
7AnilineMethyl 3-oxocyclobutane-1-carboxylate oxime ether3ad72

General reaction conditions: aniline (0.2 mmol), cyclobutanone oxime ether (0.4 mmol), and Cu(TFA)₂ (0.04 mmol) in hexane (2.0 mL) under an air atmosphere at 80 °C for 12 hours. Yields are for the isolated product.[5]

Experimental Protocols

The following is a detailed, step-by-step methodology for the copper-catalyzed synthesis of a representative spirotetrahydroquinoline derivative (3aa).

Materials and Equipment
  • Aniline (1a)

  • Cyclobutanone oxime ether (2a)

  • Copper(II) trifluoroacetate (Cu(TFA)₂)

  • Hexane (anhydrous)

  • Reaction vial (10 mL) with a magnetic stir bar

  • Heating block or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

  • NMR spectrometer for product characterization

Step-by-Step Experimental Procedure

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup A->B Add reagents to vial C 3. Reaction Execution B->C Heat and stir D 4. Work-up C->D Cool and quench E 5. Purification D->E Extract and concentrate F 6. Characterization E->F Column chromatography

Caption: A streamlined workflow for the synthesis of STHQs.

  • Reagent Preparation: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add aniline (1a, 0.2 mmol, 1.0 equiv), cyclobutanone oxime ether (2a, 0.4 mmol, 2.0 equiv), and copper(II) trifluoroacetate (Cu(TFA)₂, 0.04 mmol, 20 mol%).

  • Reaction Setup: Add anhydrous hexane (2.0 mL) to the reaction vial. The reaction is performed under an ambient air atmosphere.

  • Reaction Execution: Place the sealed reaction vial in a preheated heating block or oil bath set to 80 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), remove the vial from the heat source and allow it to cool to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spirotetrahydroquinoline product (3aa).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol has been shown to be scalable, with successful reactions conducted on a 5.0 mmol scale yielding the target product in high yield (82%).[1][5]

Conclusion and Future Perspectives

The copper-catalyzed domino cyclization of anilines and cyclobutanone oxime ethers represents a highly efficient and versatile method for the synthesis of structurally diverse spirotetrahydroquinoline scaffolds.[1][7] The mild reaction conditions, broad substrate scope, and scalability of this protocol make it a valuable tool for researchers in medicinal chemistry and drug development.[1][7] Further research in this area may focus on expanding the scope of the reaction to include other nucleophiles and cyclobutanone derivatives, as well as the development of enantioselective variants of this transformation. The exploration of other copper-catalyzed C-C bond cleavage and cross-coupling reactions of cyclobutanone derivatives also holds promise for the development of novel synthetic methodologies.[8]

References

  • Jiang, Q., Lei, X., Gao, P., & Yuan, Y. (2025). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. Beilstein Journal of Organic Chemistry, 21, 749–754. [Link]

  • Zhang, J., et al. (2020). Copper-catalysed C(sp3)–N coupling initiated by selective C–C bond cleavage of cyclobutanone oxime esters. Organic Chemistry Frontiers, 7(1), 65-69. [Link]

  • Jiang, Q., Lei, X., Gao, P., & Yuan, Y. (2025). Copper-Catalyzed Domino Cyclization of Anilines and Cyclobutanone Oxime Ethers: A Scalable and Versatile Route. Beilstein Archives. [Link]

  • Jiang, Q., et al. (2025). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route. Beilstein Archives. [Link]

  • Wu, J., et al. (2018). Copper-Catalyzed Redox-Neutral Cyanoalkylarylation of Activated Alkenes with Cyclobutanone Oxime Esters. The Journal of Organic Chemistry, 83(1), 354-362. [Link]

  • Anilkumar, G., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances, 11(7), 4035-4058. [Link]

  • Anilkumar, G., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. Semantic Scholar. [Link]

  • Jiang, Q., Lei, X., Gao, P., & Yuan, Y. (2025). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. PMC. [Link]

  • Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. [Link]

  • Jiang, Q., et al. (2025). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route. Beilstein Journals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ring-opening side reactions in cyclobutanone derivatives

Topic: Preventing Ring-Opening Side Reactions in Cyclobutanone Derivatives Ticket ID: CYCLO-STABILITY-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Core Directive & Mission User Warning: You are w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ring-Opening Side Reactions in Cyclobutanone Derivatives Ticket ID: CYCLO-STABILITY-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Core Directive & Mission

User Warning: You are working with a "spring-loaded" electrophile. Cyclobutanone possesses approximately 26 kcal/mol of ring strain . The carbonyl carbon is significantly more electrophilic than in acyclic ketones (sp² character is distorted), making it hyper-sensitive to nucleophilic attack.

The Failure Mode: Standard reagents (Grignard, unbuffered peracids, alkoxides) often trigger the release of this strain energy, resulting in:

  • C-C Bond Cleavage: Ring opening to linear esters, acids, or ketones.

  • Enolization: Reverting to starting material or polymerizing.

  • Retro-[2+2]: Thermal decomposition.

This guide provides the protocols required to keep the ring closed during functionalization.

Module A: Nucleophilic Addition (1,2-Addition)

The Issue: Users frequently report that adding Grignard reagents (


) or Organolithiums (

) to cyclobutanones yields linear ketones or tertiary alcohols with opened chains, rather than the desired tertiary cyclobutanol.

Root Cause: The basicity of standard organometallics triggers enolization or a "nucleophilic attack-then-cleavage" pathway driven by strain release.

Troubleshooting Guide: The Imamoto Protocol

Q: My Grignard reaction resulted in a linear ketone. How do I force 1,2-addition without breaking the ring?

A: You must switch from a standard Grignard/Lithium protocol to an Organocerium (Imamoto) Reagent . Cerium(III) chloride (


) acts as a selective Lewis acid. It coordinates to the carbonyl oxygen, increasing electrophilicity, while the resulting organocerium species is less basic  than the corresponding organolithium. This suppresses enolization and ring-opening.
Standard Operating Procedure (SOP): CeCl₃-Mediated Addition

Critical Pre-requisite:


 is useless. You must generate anhydrous 

in situ or purchase high-grade anhydrous material. Incomplete drying is the #1 cause of failure.
StepActionTechnical Note
1 Drying Place

in a flask. Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours .
2 Activation A white powder forms. While stirring, heat to 160°C for another hour. Do not skip.
3 Suspension Cool to 0°C under Argon. Add anhydrous THF. Stir overnight (or sonicate 1h) to form a milky suspension.
4 Transmetallation Cool to -78°C . Add

or

dropwise. Stir for 30-60 mins.
5 Addition Add cyclobutanone (in THF) dropwise. Maintain -78°C .
6 Quench Quench with dilute acetic acid or

at low temp before warming.
Mechanism Visualization

ImamotoMechanism Start Cyclobutanone + R-M Path_Fail Path A: Standard (Mg/Li) High Basicity Start->Path_Fail No Activation Path_Success Path B: Organocerium (Ce) High Oxophilicity / Low Basicity Start->Path_Success + CeCl3 Fail_Result Enolization or Ring Opening (Linear) Path_Fail->Fail_Result Strain Release Success_Result 1,2-Addition (Tertiary Cyclobutanol) Path_Success->Success_Result Kinetic Control

Caption: Comparison of reaction pathways. Path B (Cerium) stabilizes the transition state for addition, preventing the ring-opening prevalent in Path A.

Module B: Oxidation (Baeyer-Villiger)[1]

The Issue: Attempting to convert cyclobutanone to


-butyrolactone using mCPBA results in hydroxy-acids or oligomers.

Root Cause: The product (lactone) is also strained. Under the acidic conditions generated by mCPBA (meta-chlorobenzoic acid byproduct), the lactone undergoes acid-catalyzed hydrolysis and ring opening.

Troubleshooting Guide: Buffered Oxidation

Q: How do I isolate the lactone without it hydrolyzing during workup?

A: You must scavenge the acid byproduct in situ. Standard mCPBA protocols are too acidic for strained lactones.

Protocol: Buffered Baeyer-Villiger
ParameterRecommendationReason
Reagent mCPBA (purified)Commercial mCPBA often contains ~25% m-chlorobenzoic acid. Purify by washing with phosphate buffer if critical.
Buffer Na₂HPO₄ (Disodium phosphate) Add 2-3 equivalents of finely ground solid Na₂HPO₄ directly to the reaction mixture.
Solvent Dichloromethane (Anhydrous)Water promotes hydrolysis.
Workup Cold Bicarbonate WashQuench with saturated

and

at 0°C . Do not let the aqueous layer sit with the organic layer.

Module C: Alpha-Functionalization (Enolate Chemistry)

The Issue: Attempts to alkylate the alpha-position using bases (NaH, KOtBu) lead to complex mixtures or ring cleavage (retro-aldol type fragmentation).

Root Cause: "Hard" bases or thermodynamic conditions favor ring opening. The enolate of cyclobutanone is prone to dimerization or attack by the base itself if the base is nucleophilic.

Troubleshooting Guide: Kinetic Enolates

Q: Which base avoids ring fragmentation?

A: Avoid alkoxides (ethoxide, methoxide). Use bulky, non-nucleophilic lithium amide bases (LDA or LiHMDS ) at cryogenic temperatures.

Decision Logic: Base Selection

BaseSelection Start Alpha-Alkylation Goal Base_Choice Choose Base Start->Base_Choice Alkoxide Alkoxide (NaOEt, NaOMe) Base_Choice->Alkoxide High Risk Amide Lithium Amide (LDA, LiHMDS) Base_Choice->Amide Recommended Result_Bad Nucleophilic Attack -> Ring Opening Alkoxide->Result_Bad Temp Temperature Control Amide->Temp Result_Good Deprotonation -> Stable Enolate Final Successful Alkylation Result_Good->Final Temp->Result_Good Keep < -70°C

Caption: Workflow for selecting the correct base to prevent nucleophilic ring cleavage during enolization.

References

  • Imamoto, T. , Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." The Journal of Organic Chemistry. Link

    • Core cit
  • Bartoli, G. , Marcantoni, E., & Petrini, M. (1993). "Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes." Chemical Communications. Link

    • Validates the chemoselectivity of organocerium reagents.
  • Trost, B. M. (1986). "Strain and Reactivity: Partners for De Novo Synthesis." Topics in Current Chemistry. Link

    • Foundational text on managing ring strain energy in synthesis.
  • Namyslo, J. C. , & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. Link

    • Comprehensive review covering Baeyer-Villiger and ring expansion precautions.
Optimization

Solubility challenges of ortho-substituted aryl cyclobutanones in organic solvents

Technical Support Center: Solubility & Handling of Ortho-Substituted Aryl Cyclobutanones Case ID: AC-CB-ORTHO-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: The "Deceptive Insolub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of Ortho-Substituted Aryl Cyclobutanones

Case ID: AC-CB-ORTHO-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deceptive Insolubility" Paradox

The Core Challenge: Researchers working with ortho-substituted aryl cyclobutanones often report "solubility issues" where the compound fails to dissolve in standard polar solvents or precipitates as an intractable gum.

The Scientific Reality: This is rarely a simple solubility coefficient problem. It is usually a convergence of two factors:

  • High Lattice Energy vs. Amorphous Oiling: The ortho-substituent forces the aryl ring out of coplanarity with the carbonyl, disrupting

    
    -conjugation. Depending on the substituent (e.g., 
    
    
    
    vs.
    
    
    ), this either creates a highly crystalline lattice (hard to break) or prevents packing entirely (oiling out).
  • Pseudo-Insolubility (Reactivity): Cyclobutanones possess ~26 kcal/mol of ring strain. In nucleophilic solvents (alcohols, wet DMSO), what appears to be "insolubility" is often rapid polymerization or ring-opening , leading to a precipitate of the decomposed product.

Diagnostic Workflow: Is it Insoluble or Unstable?

Before attempting to force dissolution, you must verify the chemical integrity of your sample.

Step 1: The Non-Destructive Micro-Solubility Test

Do not simply add more solvent and heat.

  • Place 1-2 mg of solid in a vial.

  • Add 0.5 mL Anhydrous Dichloromethane (DCM) .

    • Result A (Clear Solution): The compound is soluble.[1] If it wasn't soluble in your previous solvent, it was likely a polarity mismatch.

    • Result B (Cloudy/Precipitate): Proceed to Step 2.

  • Add 0.5 mL Anhydrous Toluene .

    • Result: If soluble here but not in DCM, your ortho-substituent is likely lipophilic (e.g., o-tBu, o-Ph).

Step 2: The NMR Stability Check

Ortho-substituted cyclobutanones are prone to hemiacetal formation in protic solvents.

  • Protocol: Dissolve 5 mg in

    
     (Standard) and 5 mg in 
    
    
    
    (Test).
  • Analysis: Compare the carbonyl carbon signal in

    
     NMR (~200-210 ppm).
    
    • If peak disappears in DMSO: The solvent is attacking the ring (nucleophilic attack). Do not use DMSO/DMF for stock solutions.

Solvent Selection Matrix

Use this guide to select the correct solvent system. The "Traffic Light" system indicates safety regarding chemical stability.

Solvent ClassRecommended SolventsStatusTechnical Notes
Chlorinated Dichloromethane (DCM), Chloroform🟢 PREFERRED Best balance of polarizability and non-nucleophilicity. Dissolves most ortho-substituted variants.
Aromatic Toluene, Benzene🟢 SAFE Excellent for lipophilic ortho-groups (o-Me, o-Ph). High boiling point allows gentle heating without decomposition.
Ethers THF, 1,4-Dioxane🟡 CAUTION Must be anhydrous and BHT-free. Peroxides can initiate radical ring-opening.
Polar Aprotic DMSO, DMF, DMAc🟠 RISKY High polarity helps dissolution, but high temps can cause ring expansion or polymerization. Hard to remove.
Protic Methanol, Ethanol, Water🔴 FORBIDDEN High Risk of Ring Opening. Nucleophilic attack at the carbonyl releases ring strain, forming esters/acetals.

Visual Troubleshooting Guides

Workflow A: Solving "Oiling Out" During Purification

Ortho-substituents often prevent crystallization, leading to oils that trap impurities.

SolubilityWorkflow Start Compound is an Oil/Gum CheckSub Check Ortho-Substituent Start->CheckSub Lipophilic Lipophilic (e.g., -Me, -Ph) CheckSub->Lipophilic Polar Polar (e.g., -NO2, -OMe) CheckSub->Polar Action1 Triturate with cold Pentane Lipophilic->Action1 Action2 Dissolve in min. DCM Add dropwise to Et2O Polar->Action2 Result1 White Solid Precipitates Action1->Result1 Result2 Remains Oil Action1->Result2 Action2->Result1 Action2->Result2 Final Purify via Silica Gel (Hex/EtOAc) Result2->Final Use Column Chromatography (Avoid Recrystallization)

Figure 1: Decision tree for handling non-solid cyclobutanone derivatives.

Workflow B: The Mechanism of Pseudo-Insolubility

Why your compound "disappeared" in Methanol.

RingOpening Cyclo Aryl Cyclobutanone (Strained) Inter Hemiacetal Intermediate (Unstable) Cyclo->Inter Nucleophilic Attack MeOH Methanol (Solvent) MeOH->Inter Product Linear Ester (Ring Opened) Inter->Product Strain Release (~26 kcal/mol)

Figure 2: Reaction pathway showing why protic solvents cause sample loss, often mistaken for solubility issues.

Frequently Asked Questions (FAQ)

Q1: My ortho-nitro aryl cyclobutanone is a yellow solid that won't dissolve in Hexane/Ethyl Acetate. What should I do?

  • Diagnosis: The ortho-nitro group creates a strong dipole and potential intramolecular stacking, leading to high lattice energy.

  • Solution: Use Dichloromethane (DCM) . If it requires heating, switch to 1,2-Dichloroethane (DCE) . Avoid acetone, as the enol form can react with the cyclobutanone.

Q2: I tried to recrystallize my compound from hot Ethanol, and now I have a different compound. Why?

  • Diagnosis: You likely performed a solvolysis reaction. The heat + protic solvent triggered ring opening.

  • Solution: Never heat cyclobutanones in alcohols. For recrystallization, use a DCM/Hexane layered system at -20°C. Dissolve the compound in minimal DCM, carefully layer Hexane on top, and let it stand in the freezer.

Q3: Can I use ultrasonication to dissolve the compound?

  • Diagnosis: Sonicating strained rings can sometimes induce radical cleavage (sonochemistry), though rare for cyclobutanones.

  • Solution: Gentle warming (40°C) in a safe solvent (Toluene) is safer than high-power sonication.

Q4: The literature says my compound should be a solid, but I isolated an oil.

  • Diagnosis: Ortho-substitution creates "atropisomer-like" twisting. Small impurities prevent the molecules from stacking into a lattice.

  • Solution: Do not scratch the flask. Dissolve in minimal diethyl ether and add a seed crystal if available. If not, dry under high vacuum (>0.1 mbar) for 12 hours to remove trace solvent plasticizers.

References & Authority

  • Synthesis via

    
    -Arylation: 
    
    • Context: Palladium-catalyzed synthesis of sterically hindered cyclobutanones.

    • Source: Kawatsura, M., & Hartwig, J. F. (1999).[2] "Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation." Journal of the American Chemical Society.

    • Link:

  • Ring Strain & Reactivity:

    • Context: The inherent instability of cyclobutanones in nucleophilic media.

    • Source: Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.

    • Link:

  • Solvent Effects on Cycloadditions:

    • Context: How solvent polarity affects the formation and stability of cyclobutane rings.

    • Source: Crimmins, M. T. (2016).[3] "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews.

    • Link:

  • Handling of Ortho-Substituted Derivatives:

    • Context: Specific challenges with ortho-substituted aryl iodides in coupling reactions.

    • Source: Martin, R., & Buchwald, S. L. (2008).[2] "Pd-Catalyzed α-Arylation of Esters and Amides with Bulky Aryl Bromides." Organic Letters.

    • Link:

Sources

Troubleshooting

Optimizing storage conditions to prevent degradation of strained ketone rings

Topic: Optimizing Storage & Handling for High-Energy Ring Systems Executive Summary: The "Spring-Loaded" Carbonyl Welcome to the technical support center. If you are working with strained ketone rings—specifically cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Storage & Handling for High-Energy Ring Systems
Executive Summary: The "Spring-Loaded" Carbonyl

Welcome to the technical support center. If you are working with strained ketone rings—specifically cyclobutanones , cyclopropanones (often in situ), or trans-cycloalkenones —you are handling molecules with significant potential energy trapped within their bond angles.

The Core Problem: Normal ketones (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 hybridized) prefer bond angles of ~120°. In a 4-membered ring (cyclobutanone), the geometric constraint forces angles closer to 90°. This creates massive Angle Strain (Baeyer Strain) .
  • The Consequence: The molecule is desperate to relieve this strain. Converting the carbonyl carbon from

    
     (120° preference) to 
    
    
    
    (109.5° preference) via nucleophilic attack releases ~5–10 kcal/mol of strain energy.
  • The Result: Your "stable" ketone is actually a hyper-electrophile, aggressively seeking water, alcohols, or amines to open the ring or form hydrates.

Module 1: Critical Degradation Vectors

Understanding the enemy is the first step to preservation.

Vector A: Nucleophilic Hydration (Moisture)

Unlike cyclohexanone, which is stable in air, cyclobutanone derivatives will scavenge atmospheric moisture to form gem-diols (hydrates) . This is often reversible but can lead to irreversible ring-opening hydrolysis if acidic/basic impurities are present.

Vector B: Photolytic Cleavage (Norrish Type I)

Strained rings are "trigger-happy" under UV light. The carbonyl excitation (


) leads to 

-cleavage (Norrish Type I), ejecting Carbon Monoxide (CO) and collapsing the ring into an alkene or recombining into a smaller ring.
  • Risk: Standard fluorescent lab lights emit enough UV to degrade sensitive strained rings over weeks.

Vector C: Enolization & Polymerization

If your strained ketone has


-protons, the strain energy increases the acidity of these protons. This facilitates rapid enolization, leading to aldol-like self-condensation and the formation of oligomeric "gums" at the bottom of your vial.
Module 2: Storage & Handling Protocols

Standard Operating Procedures for maximizing shelf-life.

Data Table 1: Comparative Ring Strain & Stability Risks
Ring SizeCompound ExampleRing Strain Energy (kcal/mol)Primary Storage RiskRecommended Temp
3-Membered Cyclopropanone~49.0Explosive Polymerization (Handle in situ or as hemiacetal)-78°C (if isolated)
4-Membered Cyclobutanone ~26.5Hydration / Ring Opening -20°C
5-Membered Cyclopentanone~6.2Low (Standard Ketone)RT
Trans-Fused trans-Cyclooctenone~16.0Dimerization / Isomerization -20°C or -80°C
Protocol 1: The "Triple-Barrier" Storage System

Do not rely on standard screw-cap vials. Use this self-validating containment system:

  • Primary Containment: Flame-dried borosilicate glass vial with a PTFE-lined crimp cap or a "Sure/Seal" style stopper. Never use polyethylene caps (permeable to

    
    /
    
    
    
    ).
  • Atmosphere: Purge headspace with Argon (heavier than air, provides a better blanket than Nitrogen).

  • Secondary Containment: Place the primary vial inside a secondary jar containing Drierite (CaSO₄) or activated molecular sieves.

  • Light Exclusion: Wrap the secondary container in aluminum foil or store in an opaque box.

Module 3: Troubleshooting Guide (Q&A)

Direct solutions to common observations in the lab.

Q1: My cyclobutanone liquid has turned into a white solid/slush. Is it ruined?

Diagnosis: You likely have hydrate formation (


). This occurs if the vial was opened in humid air or stored without a desiccator.
The Fix: 
  • Dissolve a small aliquot in

    
    .
    
  • Check NMR. If you see a disappearance of the carbonyl carbon (

    
     ppm) and appearance of a peak at ~90-100 ppm, it is the hydrate.
    
  • Recovery: Dissolve the solid in DCM, add activated 4Å Molecular Sieves or anhydrous

    
    , and stir for 2 hours. Filter under Argon. The equilibrium should shift back to the ketone.
    

Q2: I see a pressure buildup in the storage vial (septum bulging).

Diagnosis: Norrish Type I Photolysis . The compound has been exposed to light, causing decarbonylation. The pressure is Carbon Monoxide (CO) gas. The Fix:

  • Safety Warning: Vent the vial in a fume hood immediately.

  • The material is likely degraded.[1] Run a GC-MS; look for peaks corresponding to [M-28] (loss of CO).

  • Prevention: Strict exclusion of light is non-negotiable for future batches.

Q3: My sample shows "etching" on the glass vial walls.

Diagnosis: While ketones don't etch glass, this suggests hydrolysis to carboxylic acids . If the ring opens (e.g., via oxidation), you may generate short-chain acids. The Fix: Check pH of an aqueous wash. If acidic, purify via rapid silica filtration (flash chromatography) to remove acidic degradation products. Transfer to a silanized glass vial to prevent surface-hydroxyl catalysis.

Module 4: Visualization & Logic
Diagram 1: Storage Decision Tree

Use this logic flow to determine the storage requirements for your specific ring system.

StorageLogic Start Identify Ring System IsIsolable Is it Isolable? Start->IsIsolable InSitu Generate In Situ (Do not store) IsIsolable->InSitu No (e.g. Cyclopropanone) CheckStrain Check Ring Strain IsIsolable->CheckStrain Yes HighStrain High Strain (Cyclobutane/Trans-ring) CheckStrain->HighStrain > 10 kcal/mol LowStrain Low Strain (Cyclopentane/hexane) CheckStrain->LowStrain < 10 kcal/mol Cond1 Cond A: -80°C + Argon HighStrain->Cond1 If Alpha-Substituted Cond2 Cond B: -20°C + Desiccant HighStrain->Cond2 Standard Cond3 Cond C: Ambient/Dark LowStrain->Cond3

Caption: Decision matrix for determining storage rigor based on thermodynamic stability.

Diagram 2: Degradation Pathways (The "Why")

Visualizing the molecular fate of neglected samples.

Degradation Ketone Strained Ketone (Electrophilic) Excited Excited State (n -> π*) Ketone->Excited Absorption Hydrate Gem-Diol (Reversible) Ketone->Hydrate Nu: Attack Light UV Light (hν) Water Moisture (H2O) CO_Loss Decarbonylation (CO Gas + Alkene) Excited->CO_Loss Norrish Type I RingOpen Ring Opening (Linear Acid) Hydrate->RingOpen Hydrolysis

Caption: Primary degradation pathways: Photolytic decarbonylation (Red) and Nucleophilic hydration (Green).

Module 5: Validation SOP (Purity Check)

Before using your stored reagent in a critical experiment, validate its integrity.

Method: IR Carbonyl Shift Analysis Strained ketones exhibit a characteristic shift in their Infrared (IR) absorption frequency due to the change in hybridization character (


-character in the 

-bond increases, shortening the

bond).
  • Baseline: Normal unstrained ketones (e.g., acetone) absorb at ~1715 cm⁻¹ .

  • The Test: Run an FT-IR of your sample.

    • Cyclobutanone Target: Look for a sharp peak at ~1775–1785 cm⁻¹ .

    • Warning Sign: If you see a broad stretch at 3300–3500 cm⁻¹ (OH) and a shift of the carbonyl peak back toward 1710 cm⁻¹ , your sample has hydrated or ring-opened.

  • Action: If the unique high-frequency peak is diminished, repurify immediately.

References
  • Aldrich Chemical Co. (1997). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich.[2] Link

  • Liebman, J. F., & Greenberg, A. (1976). A survey of strained organic molecules. Chemical Reviews, 76(3), 311–365. Link

  • Diau, E. W. G., et al. (2001). Femtochemistry of Norrish Type-I Reactions: The Anomalous Predissociation Dynamics of Cyclobutanone. ChemPhysChem, 2(5), 273-293. Link

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link

  • Liskon Biological. (2025).[3] Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ¹H NMR Chemical Shifts for Cyclobutane Ring Protons in 3-Aryl Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the cyclobutane motif is a recurring structural element. Its unique conformational pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the cyclobutane motif is a recurring structural element. Its unique conformational properties and stereochemical complexity offer a scaffold for a diverse array of bioactive molecules and functional materials. Understanding the precise three-dimensional structure of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of cyclobutane ring protons in 3-aryl substituted derivatives, offering a comparative look at how electronic modifications to the aryl moiety influence the magnetic environment of the cyclobutane protons.

The Anisotropic Influence of the Aromatic Ring

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In 3-arylcyclobutane derivatives, the protons on the cyclobutane ring experience not only through-bond inductive effects but also significant through-space effects dominated by the magnetic anisotropy of the aryl ring. An aromatic ring, when placed in an external magnetic field, induces a ring current. This current generates its own secondary magnetic field, which creates distinct shielding and deshielding zones around the ring.

Protons located above or below the plane of the aromatic ring fall into the shielding cone , where the induced magnetic field opposes the external field. This results in these protons resonating at a lower chemical shift (upfield shift) than they would in the absence of the aromatic ring. Conversely, protons located in the plane of the aromatic ring are in the deshielding zone , where the induced field reinforces the external field, causing a downfield shift to a higher chemical shift. The magnitude of this anisotropic effect is dependent on the distance and orientation of the proton relative to the aromatic ring.

The puckered nature of the cyclobutane ring places its protons in distinct spatial relationships with the 3-aryl substituent, making ¹H NMR an excellent tool for stereochemical and conformational analysis.

Comparative Analysis of ¹H NMR Chemical Shifts

To illustrate the impact of the aryl substituent's electronic nature on the cyclobutane proton chemical shifts, we present a comparative analysis of three representative 3-arylcyclobutane-1-carboxylic acids: the parent phenyl derivative, an electron-rich methoxy-substituted analog, and an electron-poor nitro-substituted analog. Due to the limited availability of a complete, directly comparable experimental dataset in the literature, the following data is a composite representation based on available experimental data for related structures and computational predictions using modern Density Functional Theory (DFT) methods, which have demonstrated high accuracy in predicting ¹H NMR chemical shifts.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Cyclobutane Protons in cis-3-Arylcyclobutane-1-carboxylic Acids

Proton3-Phenyl- (H)3-(4-Methoxyphenyl)- (OCH₃)3-(4-Nitrophenyl)- (NO₂)
H-1~3.20~3.15~3.30
H-2, H-4 (cis to aryl)~2.45~2.40~2.55
H-2, H-4 (trans to aryl)~2.85~2.80~2.95
H-3~3.60~3.55~3.75

Table 2: Comparative ¹H NMR Chemical Shifts (ppm) of Cyclobutane Protons in trans-3-Arylcyclobutane-1-carboxylic Acids

Proton3-Phenyl- (H)3-(4-Methoxyphenyl)- (OCH₃)3-(4-Nitrophenyl)- (NO₂)
H-1~3.10~3.05~3.20
H-2, H-4 (cis to aryl)~2.95~2.90~3.05
H-2, H-4 (trans to aryl)~2.35~2.30~2.45
H-3~3.50~3.45~3.65

Note: The chemical shifts presented are approximate and can vary depending on the solvent, concentration, and temperature. The numbering of the cyclobutane ring starts from the carbon bearing the carboxylic acid group.

Discussion of Chemical Shift Trends

The data presented in Tables 1 and 2 reveals distinct trends that can be rationalized by considering the interplay of inductive and anisotropic effects, as well as the stereochemical relationship between the aryl group and the cyclobutane protons.

The Effect of Aryl Substituents

The electronic nature of the substituent on the phenyl ring modulates the ring current and, consequently, the magnitude of the anisotropic effect.

  • Electron-donating groups (e.g., -OCH₃): An electron-donating group increases the electron density of the aromatic ring, enhancing the ring current. This leads to a stronger shielding effect for protons positioned in the shielding cone. As a result, the cyclobutane protons in the 3-(4-methoxyphenyl) derivative generally exhibit a slight upfield shift compared to the unsubstituted phenyl analog.[1]

  • Electron-withdrawing groups (e.g., -NO₂): Conversely, an electron-withdrawing group decreases the electron density of the aromatic ring, which can reduce the ring current and its associated shielding effect. Furthermore, the strong inductive and resonance withdrawal of electrons by the nitro group leads to a general deshielding of the entire molecule. This results in a noticeable downfield shift for the cyclobutane protons in the 3-(4-nitrophenyl) derivative.[1]

Stereochemical Considerations: cis vs. trans Isomers

The relative stereochemistry of the substituents on the cyclobutane ring has a profound impact on the observed chemical shifts due to the different spatial orientations of the protons relative to the aryl ring.

In the cis isomers, the protons on C-2 and C-4 that are cis to the aryl group are expected to be more shielded (experience a greater upfield shift) as they are positioned more directly in the shielding cone of the aromatic ring. The protons trans to the aryl group are further away and experience less of this shielding effect.

In the trans isomers, the opposite is true. The protons on C-2 and C-4 that are trans to the aryl group are now in a position to be more influenced by the shielding cone, leading to a more upfield chemical shift compared to their cis counterparts.

The methine proton at C-3 (H-3), being directly attached to the aryl-bearing carbon, experiences a significant deshielding effect due to both inductive effects and its proximity to the in-plane deshielding region of the aromatic ring.

Experimental and Computational Methodologies

To ensure the scientific integrity of this guide, it is crucial to outline the methodologies for obtaining and predicting ¹H NMR data.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR spectra of 3-arylcyclobutane derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition Parameters:

    • Temperature: Maintain a constant temperature, typically 298 K.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds is typically adequate.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

Figure 1: A simplified workflow for experimental ¹H NMR analysis.

Computational ¹H NMR Chemical Shift Prediction

In the absence of experimental data, computational methods provide a reliable alternative for predicting ¹H NMR chemical shifts.

  • Conformational Search: Perform a thorough conformational search of the molecule using a suitable method (e.g., molecular mechanics or semi-empirical methods) to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each low-energy conformer using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: For each optimized conformer, calculate the magnetic shielding tensors using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)) with the Gauge-Independent Atomic Orbital (GIAO) method.

  • Boltzmann Averaging: Calculate the Boltzmann-weighted average of the chemical shifts of all conformers to obtain the final predicted chemical shifts. The chemical shifts are typically referenced against a calculated TMS standard.

Figure 2: A general workflow for computational ¹H NMR chemical shift prediction.

Conclusion

The ¹H NMR chemical shifts of cyclobutane ring protons in 3-aryl derivatives are a sensitive probe of the electronic and stereochemical environment within the molecule. The through-space anisotropic effect of the aryl ring is a dominant factor in determining these chemical shifts, with electron-donating and electron-withdrawing substituents on the aryl ring causing predictable upfield and downfield shifts, respectively. Furthermore, the distinct spatial arrangement of protons in cis and trans isomers leads to characteristic chemical shift patterns that are invaluable for stereochemical assignment. By combining high-resolution experimental NMR with accurate computational predictions, researchers can gain a detailed understanding of the structure and conformation of these important molecular scaffolds.

References

  • Baranac-Stojanović, M. (2013). What Is the Origin of the Anisotropic Effects of Some Functional Groups in (1)H NMR Spectra? Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclobutane H-1 NMR Spectrum. Retrieved from [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. John Wiley & Sons.
  • Bagno, A., Saielli, G., & Scorrano, G. (2006). A theoretical study of the 1H NMR chemical shifts in substituted benzenes. Magnetic Resonance in Chemistry, 44(9), 836-843. [Link]

  • Gunnar, S., & Martin, N. (2000). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. The Journal of Organic Chemistry, 65(18), 5638-5644. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

Sources

Comparative

Characteristic IR Carbonyl Stretch Frequencies for Strained Cyclobutanones

Executive Summary: The Diagnostic Power of Ring Strain In the structural elucidation of small-molecule pharmacophores and natural products, the carbonyl stretching frequency ( ) serves as a critical diagnostic beacon. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Power of Ring Strain

In the structural elucidation of small-molecule pharmacophores and natural products, the carbonyl stretching frequency (


) serves as a critical diagnostic beacon. While acyclic and unstrained cyclic ketones (cyclohexanone) exhibit a predictable absorption near 1715 cm⁻¹ , strained ring systems defy this baseline.

Cyclobutanones , characterized by their high ring strain (~26 kcal/mol), display a dramatic blue shift (increase in wavenumber) to the 1775–1785 cm⁻¹ region. This guide provides a definitive comparison of these frequencies, delineates the quantum mechanical causality (Coulson’s Theorem), and outlines a self-validating experimental protocol for precise determination.

Theoretical Framework: Why Strain Increases Frequency

To interpret the data correctly, one must understand the underlying electronic reorganization caused by geometric constraints.

The Mechanism: Rehybridization and Bond Strengthening

The correlation between ring size and carbonyl frequency is governed by bond angle deformation , explained by Coulson’s Theorem (often adapted as Bent’s Rule in this context).

  • Angle Compression: In a 4-membered cyclobutanone ring, the internal

    
     bond angle is compressed to approximately 90° , significantly deviating from the ideal 
    
    
    
    angle of 120°.
  • p-Character Redistribution: To accommodate this acute angle, the carbon atom directs orbitals with higher p-character into the ring bonds (since p-orbitals are orthogonal, 90°).

  • s-Character Conservation: Consequently, the exocyclic orbital used for the

    
    -bond to oxygen gains increased s-character .
    
  • Force Constant Increase: Orbitals with higher s-character form shorter, stronger bonds. According to Hooke’s Law for a harmonic oscillator, the vibrational frequency (

    
    ) is proportional to the square root of the force constant (
    
    
    
    ):
    
    
    Therefore, the stronger C=O bond vibrates at a higher frequency.[1]
DOT Diagram 1: Mechanistic Flow of Ring Strain

RingStrainMechanism Strain Ring Strain (Angle Compression) Hybrid Internal Ring Bonds Gain p-character Strain->Hybrid  < 120° Angle   ExoBond Exocyclic C=O Sigma Bond Gains s-character Hybrid->ExoBond  Conservation of Orbital Character   Force Increased C=O Bond Strength (Higher Force Constant k) ExoBond->Force  s-orbital is closer to nucleus   Frequency Higher Wavenumber (Blue Shift) Force->Frequency  ν ∝ √k  

Figure 1: Logical flow illustrating how geometric ring strain translates to observable spectral shifts.

Comparative Data Analysis

The following data consolidates experimental values for neat liquids and solution-phase spectra. Note the distinct separation between the 5-membered and 4-membered rings, which is the primary differentiator in complex synthesis.

Table 1: Ring Size vs. Carbonyl Frequency ( )
Compound ClassRing SizeStrain Energy (kcal/mol)Characteristic

(cm⁻¹)
Diagnostic Notes
Cyclohexanone 6~0.1 (Chair)1715 ± 5 Baseline reference; similar to acyclic ketones.
Cyclopentanone 5~6.21745 ± 5 Distinct shift; often sharp.
Cyclobutanone 4~26.41775 - 1785 Primary Diagnostic Region. High intensity.
Cyclopropanone 3~27.51815+ Rarely isolated; often observed as ketene intermediates.
Table 2: Substituent Effects on Cyclobutanones

Substituents on the


-carbon can further modulate these frequencies.
Substituent TypeEffect on FrequencyMechanismExample Range (cm⁻¹)

-Halogen (F, Cl)
Increase (+15-20) Inductive withdrawal (-I) strengthens C=O bond order.1790 - 1810
Conjugation (Aryl/C=C) Decrease (-20-30) Resonance (+R) introduces single-bond character.1750 - 1760 (e.g., Benzocyclobutenone)
Alkyl Groups Decrease (-5) Weak electron donation (+I).1770 - 1775

Validated Experimental Protocol

To distinguish a strained cyclobutanone from an ester (which also absorbs near 1735–1750 cm⁻¹) or a


-lactone, precise experimental technique is required.
Workflow: Precision FTIR Determination

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., Bruker Vertex or equivalent).

  • Resolution: Set to 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

  • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

Step-by-Step Protocol:

  • Sample Preparation:

    • Liquid: Place a drop between two NaCl or KBr plates (Neat film). This is preferred for maximum intensity.

    • Solid: Dissolve 5 mg in 0.5 mL CCl₄ or CS₂ (non-polar solvents prevent hydrogen bonding shifts). Place in a liquid cell with 0.1 mm path length.

    • Avoid: Nujol mulls if the C-H bending region (1450 cm⁻¹) is critical for other assignments, though it does not interfere with C=O.

  • Background Collection:

    • Collect an air/solvent background immediately before the sample to negate atmospheric CO₂ (~2350 cm⁻¹) and H₂O interference.

  • Data Acquisition & Processing:

    • Acquire spectrum.[1][2][3][4][5][6][7][8][9][10][11]

    • Apply Baseline Correction to flatten the non-absorbing regions.

    • Use Peak Picking software algorithms; do not rely on visual estimation.

  • Validation (The "Ester Check"):

    • If a peak is found at 1775 cm⁻¹, check the 1000–1300 cm⁻¹ region.

    • Cyclobutanone: Weak/Moderate bands in fingerprint region.

    • Lactone/Ester: Strong C-O-C stretch (1100–1300 cm⁻¹).

    • Result: Absence of strong C-O band confirms ketone identity.

DOT Diagram 2: Experimental Logic Flow

ExperimentalProtocol Start Unknown Sample Prep Prep: Neat Film or CCl4 Solution Start->Prep Scan FTIR Scan (1700-1850 cm⁻¹) Prep->Scan Decision Peak Position? Scan->Decision Result6 ~1715 cm⁻¹ Cyclohexanone Decision->Result6 < 1725 Result5 ~1745 cm⁻¹ Cyclopentanone Decision->Result5 1735-1755 Result4 ~1775 cm⁻¹ Cyclobutanone Decision->Result4 > 1770 Check Validation: Check 1000-1300 cm⁻¹ Result4->Check Final Confirmed Cyclobutanone Check->Final No strong C-O FalsePos Lactone/Ester (Strong C-O stretch) Check->FalsePos Strong C-O present

Figure 2: Decision tree for identifying ring size based on carbonyl frequency and exclusion of esters.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from

  • Michigan State University (MSU). (n.d.). Infrared Spectroscopy - Carbonyl Compounds. Retrieved from

  • NIST Chemistry WebBook. (2023). Cyclobutanone IR Spectrum. National Institute of Standards and Technology. Retrieved from

  • SpectraBase. (2024). Bicyclo[3.2.0]hept-6-en-2-one, 6-butyl- IR Data. Wiley Science Solutions. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Methoxyphenyl)cyclobutan-1-one

An Essential Guide to the Safe Handling of 3-(2-Methoxyphenyl)cyclobutan-1-one: Personal Protective Equipment, Operational Plans, and Disposal In the pursuit of novel therapeutics and chemical entities, the safety of the...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of 3-(2-Methoxyphenyl)cyclobutan-1-one: Personal Protective Equipment, Operational Plans, and Disposal

In the pursuit of novel therapeutics and chemical entities, the safety of the researcher is paramount. This guide serves as a critical resource for scientists, researchers, and drug development professionals working with 3-(2-Methoxyphenyl)cyclobutan-1-one. As Senior Application Scientists, our directive is not merely to provide products, but to empower our partners with the procedural knowledge and safety frameworks that ensure both scientific integrity and personal well-being. The following protocols are designed as a self-validating system, grounded in established safety principles and an expert understanding of chemical reactivity.

Hazard Assessment: Understanding the Molecule

A robust safety plan begins with a thorough understanding of the specific chemical's potential hazards. While comprehensive toxicological data for 3-(2-Methoxyphenyl)cyclobutan-1-one is not widely published, a detailed analysis of its structural analogue, 3-(4-Methoxyphenyl)cyclobutan-1-one, provides a strong basis for risk assessment. The Safety Data Sheet (SDS) for this isomer indicates that the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].

The core structure contains a ketone, a class of chemicals for which appropriate glove selection is critical[2]. Furthermore, the cyclobutanone moiety itself is classified as a flammable liquid, necessitating precautions against ignition sources[3]. Therefore, a conservative approach is warranted, treating 3-(2-Methoxyphenyl)cyclobutan-1-one as a compound that is flammable and poses risks of skin, eye, and respiratory irritation, as well as acute oral toxicity.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the most direct control measure to prevent chemical exposure. The following specifications are the minimum requirements for handling 3-(2-Methoxyphenyl)cyclobutan-1-one.

Table 1: Recommended PPE for Handling 3-(2-Methoxyphenyl)cyclobutan-1-one
PPE CategorySpecification & Rationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. The high likelihood of serious eye irritation from even minor splashes necessitates a full seal around the eyes[1][4]. For procedures involving larger volumes (>50 mL) or splash hazards, a face shield must be worn in addition to goggles[4].
Hand Protection Nitrile gloves are suitable for incidental contact. For prolonged contact or immersion, Butyl rubber or Neoprene gloves are recommended due to their superior resistance to ketones and aromatic hydrocarbons[2]. Double-gloving is a best practice to protect against undetected pinholes and provides an extra layer of safety[4]. Always inspect gloves before use and wash hands after removal.
Body Protection A flame-retardant laboratory coat is required. For tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat. Clothing should be supplemented with long pants and closed-toe shoes to ensure no skin is exposed[4].
Respiratory Protection All handling of 3-(2-Methoxyphenyl)cyclobutan-1-one must be conducted within a certified chemical fume hood to control vapor inhalation, which may cause respiratory irritation[1][5]. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan: From Bench to Waste

A systematic workflow minimizes the risk of exposure and ensures procedural consistency.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure Phase A Verify Fume Hood Certification & Airflow B Don All Required PPE (Table 1) A->B C Assemble & Inspect Glassware/Apparatus B->C D Weigh Solid or Measure Liquid Compound C->D Proceed E Transfer to Reaction Vessel D->E F Conduct Experiment E->F G Quench Reaction & Segregate Waste F->G Proceed H Decontaminate Surfaces & Glassware G->H I Doff PPE & Wash Hands H->I

Caption: Standard operational workflow for handling 3-(2-Methoxyphenyl)cyclobutan-1-one.

Emergency & Disposal Protocols

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Response Logic

In the event of a spill, a rapid and correct response is critical.

SpillResponse Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Hazard (Size, Location) Alert->Assess Decision Can you safely manage the spill? Assess->Decision Cleanup Don appropriate PPE. Contain with inert absorbent. Collect in sealed container. Decision->Cleanup Yes EHS Contact Emergency Personnel & Environmental Health & Safety (EHS) Decision->EHS No Decon Decontaminate Area Cleanup->Decon End Spill Managed Decon->End EHS->End

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup (Small Spill):

  • Alert and Evacuate: Immediately notify others in the lab and restrict access to the spill area.

  • Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to surround and cover the spill. For this flammable compound, ensure there are no ignition sources nearby[3].

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container[6].

  • Decontaminate: Clean the spill surface with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department, per institutional policy.

Waste Disposal Plan

Improper disposal can pose significant environmental and safety risks.

  • Waste Segregation: All materials contaminated with 3-(2-Methoxyphenyl)cyclobutan-1-one, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect all waste in a properly labeled, sealed, and leak-proof container. The label must clearly state "Hazardous Waste" and include the full chemical name.

  • Storage and Disposal: Store the waste container in a designated satellite accumulation area away from heat and ignition sources. Arrange for disposal through your institution's certified Environmental Health & Safety (EHS) department[6][7]. Do not pour this chemical down the drain or dispose of it in regular trash.

By integrating these safety protocols into your daily laboratory operations, you create a resilient safety culture that protects you, your colleagues, and the integrity of your scientific work.

References

  • Personal Protective Equipment (PPE) . University of Illinois Urbana-Champaign. Available at: [Link]

  • Personal Protective Equipment: Hands . San José State University. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. Available at: [Link]

  • SAFETY DATA SHEET - 4-Methoxybut-3-en-2-one . Fisher Scientific. Available at: [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition . National Center for Biotechnology Information. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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